

Application Note: Analytical Standard for Lamotrigine Synthesis Monitoring

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Compound of Interest

Compound Name: 2,3-Dichlorobenzoic acid-13C,d3

Cat. No.: B15600346

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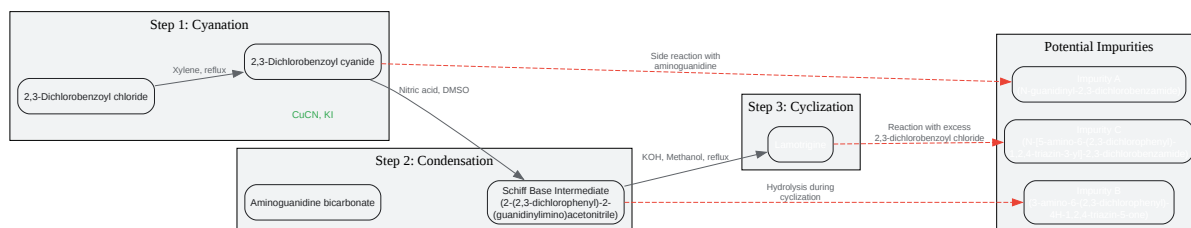
For Researchers, Scientists, and Drug Development Professionals

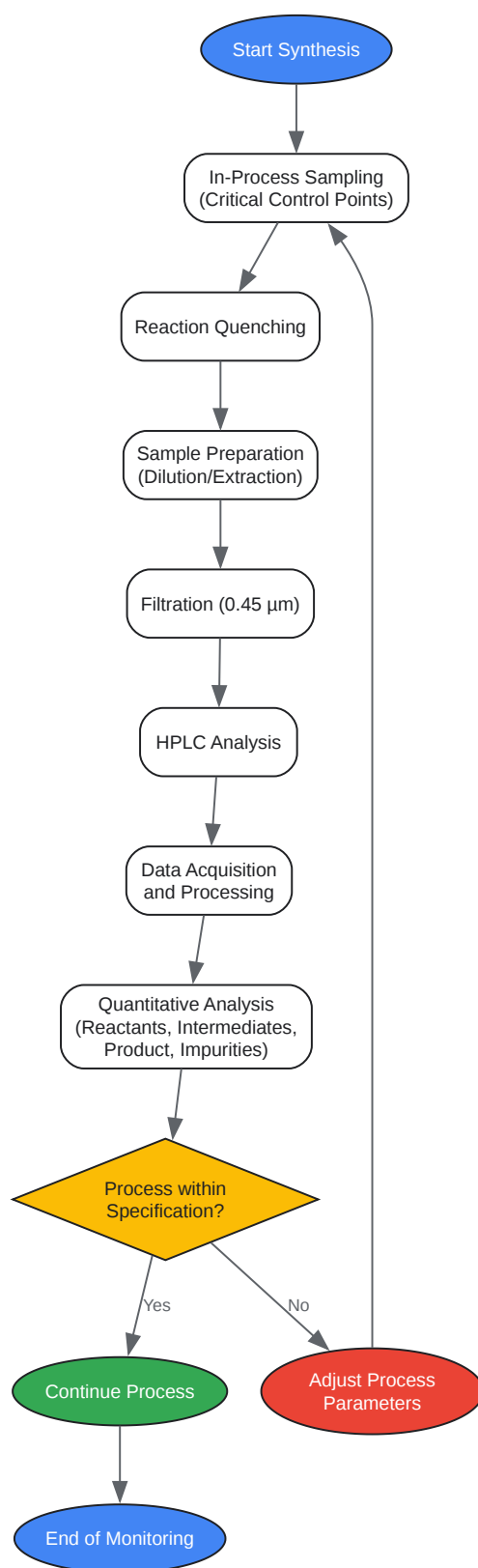
Introduction

Lamotrigine, an anticonvulsant drug, is widely used in the treatment of epilepsy and bipolar disorder. The synthesis of Lamotrigine is a multi-step process that requires careful monitoring to ensure the quality, purity, and yield of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the in-process monitoring of Lamotrigine synthesis using High-Performance Liquid Chromatography (HPLC). The described methodology allows for the quantification of the starting material, key intermediates, the final product, and potential impurities, enabling effective process control and optimization.

Lamotrigine Synthesis Pathway

The most common synthetic route to Lamotrigine starts from 2,3-dichlorobenzoyl chloride. The key steps involve the formation of 2,3-dichlorobenzoyl cyanide, followed by condensation with aminoguanidine to form a Schiff base intermediate, which is then cyclized to yield Lamotrigine. Several potential impurities can arise during this process, making their monitoring crucial for producing a high-purity API.^{[1][2][3][4][5][6]}





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Address: 3281 E Guasti Rd

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